Stearin

Catalog No.
S3720770
CAS No.
22610-63-5
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearin

CAS Number

22610-63-5

Product Name

Stearin

IUPAC Name

2,3-dihydroxypropyl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

insoluble in water; soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Food Industry

    Field: Food Science and Technology

    Application: Palm stearin is used in various food industries due to its flexible melting characteristics.

    Methods: The potential of stearin is developed through various treatments, especially through interesterification technology.

    Results: The uses of palm stearin for the food industry include polysaccharide-based coating substitutes, margarine, shortening, cocoa butter replacers, lard replacers, and emulsion products.

Cardiometabolic Risk Markers

Candle Making

Antibacterial Activity

Margarine and Shortening Production

Synthesis of Biologically Active Ionic Liquids

Milk Fat Modification

Frozen Dessert Application

Bakery Shortening Production

Biodiesel Production

Stearin is a triglyceride derived from stearic acid, which is a saturated fatty acid with an 18-carbon chain (IUPAC name: octadecanoic acid) and the chemical formula C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2} . Stearin typically appears as a soft waxy solid at room temperature and is commonly found in animal and vegetable fats, although it is more abundant in animal fats. The melting point of stearin is approximately 69.4 °C (156.9 °F) .

Stearin is formed when three molecules of stearic acid esterify with glycerol, resulting in tristearin, which has the chemical formula C57H110O6\text{C}_{57}\text{H}_{110}\text{O}_{6} . The compound plays a significant role in various industrial applications due to its unique properties, including its ability to act as a surfactant and lubricant.

Stearin is generally considered non-toxic in its pure form. However, excessive consumption of saturated fat, including stearic acid, can be linked to increased risks of cardiovascular disease according to some studies []. Additionally, stearin can be flammable and should be handled with care around heat sources.

Stearin undergoes several typical reactions associated with triglycerides and fatty acids:

  • Esterification: Stearin can be synthesized through the esterification of stearic acid with glycerol.
  • Hydrolysis: In the presence of water and an enzyme or acid, stearin can hydrolyze back into glycerol and stearic acid.
  • Saponification: This reaction involves treating stearin with a strong base, such as sodium hydroxide, to produce soap (sodium stearate) and glycerol .
  • Interesterification: This process alters the physical properties of fats by rearranging the fatty acids on the glycerol backbone, enhancing their functionality in food products .

Stearin exhibits various biological activities:

  • Nutritional Value: As a source of saturated fat, stearin can provide energy but should be consumed in moderation due to its potential impact on cholesterol levels.
  • Antimicrobial Properties: Some studies suggest that stearic acid may possess antimicrobial properties, which could be beneficial in food preservation .
  • Inflammatory Response: Animal studies indicate that stearic acid may induce a foreign body reaction when implanted, leading to inflammation .

Stearin can be synthesized through several methods:

  • Direct Esterification: Combining stearic acid with glycerol under heat and pressure.
  • Interesterification: Mixing different oils or fats under controlled conditions to modify their properties.
  • Hydrogenation: Unsaturated fatty acids can be hydrogenated to produce stearic acid, which then forms stearin through esterification .

Stearin finds numerous applications across various industries:

  • Food Industry: Used as a thickening agent and stabilizer in margarine and shortening products.
  • Cosmetics: Acts as an emollient and thickener in creams and lotions.
  • Pharmaceuticals: Utilized as a lubricant in tablet formulations.
  • Industrial

Research has explored the interactions of stearin with other compounds:

  • Blending Studies: The blending of palm stearin with other oils has shown that chemical interesterification can enhance physical properties for specific applications like margarine .
  • Lubrication Studies: Stearin's lubricating properties have been studied in various contexts, such as its effectiveness in reducing friction in mechanical applications .

Several compounds share similarities with stearin, particularly in their structure and applications. Here are some notable examples:

CompoundStructure TypeKey Characteristics
TristearinTriglycerideFormed from three molecules of stearic acid; used similarly to stearin.
PalmitinTriglycerideDerived from palmitic acid; has different melting point and fatty acid profile.
OleinMonounsaturated FatLiquid at room temperature; used widely in cooking oils.
MargarineEmulsified FatContains various fatty acids including stearin; used as a butter substitute.
Cocoa ButterTriglycerideHigh melting point; used in confectionery and cosmetics.

Stearin's uniqueness lies in its specific fatty acid composition and its solid-state at room temperature, making it particularly valuable for applications requiring stability and texture.

Physical Description

Other Solid; Pellets or Large Crystals; Dry Powder, Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals
Other Solid
White waxy solid; [Merck Index]
white to pale yellow wax-like solid with a mild fatty odou

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.30830982 g/mol

Monoisotopic Mass

358.30830982 g/mol

Heavy Atom Count

25

Melting Point

74.0 °C

UNII

258491E1RZ
230OU9XXE4

Related CAS

83138-62-9

Wikipedia

Glycerol_monostearate
Picloxydine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Plastics Product Manufacturing
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Octadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Octadecanoic acid, ester with 1,2,3-propanetriol: ACTIVE
Octadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE
1,2,3-Propanetriol, homopolymer, isooctadecanoate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 11-23-2023

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